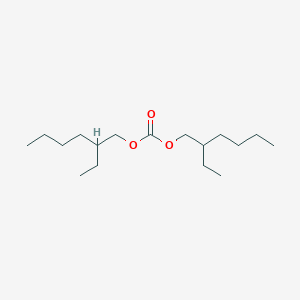

Bis(2-ethylhexyl) carbonate

Beschreibung

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Eigenschaften

IUPAC Name |

bis(2-ethylhexyl) carbonate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H34O3/c1-5-9-11-15(7-3)13-19-17(18)20-14-16(8-4)12-10-6-2/h15-16H,5-14H2,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PXTQQOLKZBLYDY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCC(CC)COC(=O)OCC(CC)CCCC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H34O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60864544 | |

| Record name | Bis(2-ethylhexyl) carbonate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60864544 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

286.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

14858-73-2 | |

| Record name | Di(2-ethylhexyl) carbonate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=14858-73-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Diethylhexyl carbonate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0014858732 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Bis(2-ethylhexyl) carbonate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60864544 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Bis(2-ethylhexyl) carbonate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.035.372 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | DIETHYLHEXYL CARBONATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/YCD50O0Z6L | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-depth Technical Guide to Bis(2-ethylhexyl) Carbonate: Chemical Properties and Structure

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical properties and structure of Bis(2-ethylhexyl) carbonate. The information is curated for researchers, scientists, and professionals in drug development who require detailed chemical data and experimental context.

Chemical Structure and Identification

This compound, also known as diethylhexyl carbonate, is a diester of carbonic acid and 2-ethylhexanol. Its structure consists of a central carbonate group bonded to two 2-ethylhexyl chains.

Molecular Formula: C₁₇H₃₄O₃[]

Canonical SMILES: CCCCC(CC)COC(=O)OCC(CC)CCCC[]

InChI Key: PXTQQOLKZBLYDY-UHFFFAOYSA-N

The chemical structure of this compound is visualized in the diagram below.

References

An In-depth Technical Guide to the Synthesis of Bis(2-ethylhexyl) Carbonate from 2-Ethylhexanol

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the primary synthetic routes for producing bis(2-ethylhexyl) carbonate, a versatile organic compound, from its precursor, 2-ethylhexanol. The document details three key phosgene-free synthesis methodologies: transesterification of dialkyl carbonates, direct synthesis from urea, and reaction with carbon dioxide. Each method is presented with detailed experimental protocols, reaction mechanisms, and a summary of quantitative data to facilitate laboratory-scale synthesis and process optimization. Furthermore, this guide includes protocols for the purification and characterization of the final product.

Introduction

This compound is a valuable chemical intermediate and additive used in various industrial applications. Its synthesis from readily available 2-ethylhexanol is of significant interest, particularly through environmentally benign, phosgene-free routes. This document outlines the most pertinent methods for this conversion, focusing on practical laboratory implementation.

Synthetic Pathways

The synthesis of this compound from 2-ethylhexanol can be achieved through several pathways. This guide focuses on three prominent and industrially relevant methods that avoid the use of highly toxic phosgene.

Transesterification of Diethyl Carbonate

Transesterification is a widely used method for the synthesis of carbonates.[1][2] In this process, 2-ethylhexanol reacts with a dialkyl carbonate, such as diethyl carbonate, in the presence of a catalyst to produce this compound and a volatile alcohol byproduct (ethanol), which can be removed to drive the reaction to completion.

Caption: Transesterification of 2-ethylhexanol with diethyl carbonate.

A detailed experimental protocol for the transesterification of diethyl carbonate with 2-ethylhexanol is provided below.

Materials:

-

2-Ethylhexanol

-

Diethyl carbonate

-

Di(n-butyl)tin oxide (catalyst)

-

Nitrogen gas (for inert atmosphere)

-

Anhydrous sodium sulfate (for drying)

-

Standard laboratory glassware (three-neck round-bottom flask, reflux condenser, distillation head, heating mantle, magnetic stirrer)

-

Vacuum pump

Procedure:

-

Reaction Setup: A three-neck round-bottom flask is equipped with a magnetic stirrer, a reflux condenser connected to a distillation head, and a nitrogen inlet. The system is flushed with nitrogen to ensure an inert atmosphere.

-

Charging Reactants: 2-Ethylhexanol and diethyl carbonate are charged into the flask.

-

Catalyst Addition: Di(n-butyl)tin oxide is added to the reaction mixture.

-

Reaction: The mixture is heated to 140°C with continuous stirring. The reaction progress is monitored by the distillation of the ethanol byproduct.

-

Workup: After the reaction is complete (as indicated by the cessation of ethanol distillation), the mixture is cooled to room temperature.

-

Purification: The crude product is then purified by vacuum distillation to remove unreacted starting materials and the catalyst residue, yielding pure this compound.[3]

| Parameter | Value | Reference |

| Yield | 70.6% | |

| Catalyst | Di(n-butyl)tin oxide | |

| Temperature | 140°C | |

| Reaction Time | 26 hours |

Synthesis from Urea

The reaction of alcohols with urea presents a green and cost-effective method for the synthesis of dialkyl carbonates.[1][4][5][6] This process involves the reaction of 2-ethylhexanol with urea in the presence of a catalyst, releasing ammonia as a byproduct.

Caption: Synthesis of this compound from 2-ethylhexanol and urea.

The following is a general procedure for the synthesis of dialkyl carbonates from urea and alcohols.

Materials:

-

2-Ethylhexanol

-

Urea

-

Diisobutylaluminum hydride (catalyst)

-

Triphenylphosphine (co-catalyst/ligand)

-

Toluene (solvent)

-

Nitrogen gas (for inert atmosphere)

-

Standard laboratory glassware (autoclave or high-pressure reactor, magnetic stirrer, heating system)

Procedure:

-

Reaction Setup: A high-pressure autoclave is charged with 2-ethylhexanol, urea, diisobutylaluminum hydride, triphenylphosphine, and toluene.

-

Reaction: The autoclave is sealed and purged with nitrogen. The mixture is then heated to a temperature in the range of 160-270°C with constant stirring for 16 hours.

-

Workup: After the reaction, the autoclave is cooled to room temperature, and the pressure is carefully released.

-

Purification: The reaction mixture is filtered to remove any solid residues. The solvent and any low-boiling point byproducts are removed under reduced pressure. The resulting crude product is then purified by vacuum distillation.

| Parameter | Value | Reference |

| Yield | 87.0% | |

| Catalyst | Diisobutylaluminum hydride | |

| Co-catalyst/Ligand | Triphenylphosphine | |

| Solvent | Toluene | |

| Temperature | 160 - 270°C | |

| Reaction Time | 16 hours |

Direct Synthesis from Carbon Dioxide

The direct synthesis of carbonates from alcohols and carbon dioxide is a highly attractive route due to the abundance, low cost, and non-toxic nature of CO2.[7] This reaction is typically carried out under Mitsunobu conditions, using a phosphine and an azodicarboxylate as activating agents.[8][9][10]

Caption: Direct synthesis of this compound from 2-ethylhexanol and CO2.

A general procedure for the synthesis of carbonates from alcohols and carbon dioxide under Mitsunobu conditions is described below.

Materials:

-

2-Ethylhexanol

-

Carbon dioxide (gas or dry ice)

-

Triphenylphosphine (PPh3)

-

Diethylazodicarboxylate (DEAD)

-

Tetrahydrofuran (THF), anhydrous (solvent)

-

Nitrogen gas (for inert atmosphere)

-

Standard laboratory glassware (Schlenk flask or similar, magnetic stirrer, syringe, balloon)

Procedure:

-

Reaction Setup: A Schlenk flask is charged with 2-ethylhexanol and triphenylphosphine in anhydrous THF under a nitrogen atmosphere.

-

Carbon Dioxide Addition: The flask is cooled in an ice bath, and a balloon filled with carbon dioxide is attached. CO2 is bubbled through the solution.

-

Reagent Addition: Diethylazodicarboxylate (DEAD) is added dropwise to the reaction mixture via a syringe while maintaining the temperature at 0°C.

-

Reaction: The reaction is allowed to warm to room temperature and stirred for 18 hours.

-

Workup: The solvent is removed under reduced pressure.

-

Purification: The residue is purified by column chromatography on silica gel to separate the desired this compound from the triphenylphosphine oxide and diethyl hydrazinedicarboxylate byproducts.

| Parameter | Value | Reference |

| Yield | 61.0% | |

| Reagents | Triphenylphosphine, Diethylazodicarboxylate | |

| Solvent | Tetrahydrofuran | |

| Reaction Time | 18 hours |

Purification and Characterization

Independent of the synthetic route, the final product, this compound, requires purification and characterization to ensure its identity and purity.

Purification

Due to the high boiling point of this compound, vacuum distillation is the preferred method for its purification.[3] This technique allows for distillation at a lower temperature, preventing thermal decomposition of the product.

Characterization

The structure and purity of the synthesized this compound can be confirmed using various spectroscopic techniques.

-

¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the ethyl and hexyl groups of the 2-ethylhexyl moiety, as well as the methylene protons adjacent to the carbonate oxygen.

-

¹³C NMR: The carbon NMR spectrum will display a characteristic signal for the carbonate carbon, typically in the range of 154-155 ppm.[11] Other signals corresponding to the carbons of the 2-ethylhexyl group will also be present.

The FTIR spectrum of this compound will be dominated by a strong absorption band corresponding to the C=O stretching vibration of the carbonate group, typically appearing around 1740-1750 cm⁻¹.[11][12]

Mass spectrometry can be used to determine the molecular weight of this compound and to study its fragmentation pattern, further confirming its structure.[13] The molecular ion peak (M+) would be expected at m/z 286.45.

Signaling Pathways and Logical Relationships

The synthesis of this compound involves a series of logical steps from starting materials to the final purified product. The general workflow is depicted below.

Caption: General workflow for the synthesis and analysis of this compound.

Conclusion

This technical guide has detailed three effective and phosgene-free methods for the synthesis of this compound from 2-ethylhexanol. The transesterification and urea-based methods offer high yields and utilize relatively straightforward procedures. The direct synthesis from carbon dioxide represents a greener alternative, albeit with potentially more complex purification. The provided experimental protocols and quantitative data serve as a valuable resource for researchers in the fields of chemical synthesis and drug development to produce and characterize this compound.

References

- 1. researchgate.net [researchgate.net]

- 2. pureadmin.qub.ac.uk [pureadmin.qub.ac.uk]

- 3. CK12-Foundation [flexbooks.ck12.org]

- 4. CN108358786B - Method for preparing dialkyl carbonate by urea alcoholysis - Google Patents [patents.google.com]

- 5. CN108358786A - A kind of method that urea alcoholysis prepares dialkyl carbonate - Google Patents [patents.google.com]

- 6. researchgate.net [researchgate.net]

- 7. pubs.acs.org [pubs.acs.org]

- 8. Mitsunobu reaction - Wikipedia [en.wikipedia.org]

- 9. Mitsunobu Reaction [organic-chemistry.org]

- 10. Mitsunobu Reaction: A Powerful Tool for the Synthesis of Natural Products: A Review - PMC [pmc.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. mdpi.com [mdpi.com]

- 13. chemview.epa.gov [chemview.epa.gov]

An In-depth Technical Guide to Bis(2-ethylhexyl) Carbonate (CAS 14858-73-2)

For Researchers, Scientists, and Drug Development Professionals

Abstract

Bis(2-ethylhexyl) carbonate (CAS 14858-73-2), also known as diethylhexyl carbonate, is a versatile organic compound with a broad range of applications, primarily in the cosmetic and polymer industries. Its properties as a non-occlusive emollient, solvent, and plasticizer make it a valuable ingredient in skincare formulations and a component in various industrial products. This technical guide provides a comprehensive overview of the chemical and physical properties, synthesis, applications, and safety of this compound, with a focus on providing detailed information for researchers and professionals in drug development and materials science.

Chemical and Physical Properties

This compound is a clear, colorless to pale yellow, odorless liquid. It is characterized by its low viscosity, good spreadability, and solubility in organic solvents, while having limited solubility in water. These properties contribute to its widespread use as an emollient in cosmetic formulations, providing a light, non-greasy feel on the skin.

| Property | Value | Reference(s) |

| Molecular Formula | C₁₇H₃₄O₃ | [1] |

| Molecular Weight | 286.45 g/mol | [1] |

| CAS Number | 14858-73-2 | [1] |

| Appearance | Colorless to pale yellow liquid | [1] |

| Odor | Mild, pleasant | [1] |

| Boiling Point | 207.7 °C @ 760 mmHg | [2] |

| Melting Point | < -20 °C | |

| Flash Point | > 100 °C | |

| Density | 0.892 g/cm³ at 20 °C | |

| Solubility in Water | 0.01668 mg/L at 25 °C (estimated) | [2] |

| LogP (Octanol-Water Partition Coefficient) | 6.8 (estimated) | [2] |

Synthesis of this compound

Several synthetic routes to this compound have been described, with transesterification being a common method. Greener synthesis pathways utilizing carbon dioxide are also being explored.

Experimental Protocol: Synthesis via Transesterification of Diethyl Carbonate

This protocol describes a laboratory-scale synthesis of this compound by transesterification of diethyl carbonate with 2-ethylhexanol, catalyzed by a suitable base.

Materials:

-

Diethyl carbonate

-

2-Ethylhexanol

-

Sodium methoxide (catalyst)

-

Toluene (for azeotropic removal of ethanol)

-

Dean-Stark apparatus

-

Reaction flask with reflux condenser and magnetic stirrer

-

Heating mantle

-

Rotary evaporator

-

Neutralizing agent (e.g., dilute acetic acid)

-

Drying agent (e.g., anhydrous magnesium sulfate)

Procedure:

-

Reaction Setup: Assemble a reaction flask equipped with a magnetic stirrer, reflux condenser, and a Dean-Stark trap.

-

Charging Reactants: Charge the reaction flask with 2-ethylhexanol, diethyl carbonate (in slight excess), and a catalytic amount of sodium methoxide. Add toluene to the flask.

-

Reaction: Heat the mixture to reflux. The ethanol produced during the transesterification will be azeotropically removed with toluene and collected in the Dean-Stark trap. Monitor the reaction progress by measuring the amount of ethanol collected.

-

Neutralization: Once the reaction is complete (no more ethanol is collected), cool the mixture to room temperature. Neutralize the catalyst by adding a dilute solution of acetic acid until the pH is neutral.

-

Workup: Wash the organic layer with water to remove any salts. Dry the organic layer over anhydrous magnesium sulfate.

-

Purification: Filter off the drying agent. Remove the toluene and any unreacted starting materials by vacuum distillation using a rotary evaporator to yield the crude this compound.

-

Final Purification: For higher purity, the crude product can be further purified by fractional vacuum distillation.

Applications

The unique properties of this compound lend it to a variety of applications, particularly in the cosmetic and polymer industries.

Cosmetic Formulations

In cosmetics, this compound is primarily used as an emollient, skin conditioning agent, and solvent. Its light, non-greasy feel and good spreadability make it an excellent choice for sunscreens, lotions, and creams. It can also help to dissolve crystalline UV filters in sunscreen formulations.[3]

3.1.1. Experimental Protocol: Preparation of a Simple Oil-in-Water (O/W) Emulsion

This protocol outlines the preparation of a basic O/W lotion incorporating this compound.

Materials:

-

Oil Phase:

-

This compound

-

Cetearyl alcohol (emulsifier/thickener)

-

Glyceryl stearate (emulsifier)

-

-

Water Phase:

-

Deionized water

-

Glycerin (humectant)

-

Xanthan gum (stabilizer)

-

-

Cool-down Phase:

-

Preservative (e.g., phenoxyethanol)

-

Fragrance (optional)

-

Procedure:

-

Phase Preparation: In separate beakers, weigh the components of the oil phase and the water phase.

-

Heating: Heat both phases to 75-80 °C in a water bath. Stir both phases until all components are dissolved and uniform.

-

Emulsification: Slowly add the oil phase to the water phase while homogenizing at high speed. Continue homogenization for several minutes to form a stable emulsion.

-

Cooling: Begin cooling the emulsion while stirring gently.

-

Cool-down Phase Addition: Once the emulsion has cooled to below 40 °C, add the preservative and fragrance (if using) and stir until uniformly dispersed.

-

Final Adjustments: Check the pH of the final lotion and adjust if necessary.

Industrial Applications

Beyond cosmetics, this compound finds use as a plasticizer for polymers like nitrocellulose and polyhalocarbon resins, improving their flexibility and processing characteristics.[1] It is also utilized in the formulation of household and industrial detergents, where it can act as a defoaming agent.[1]

Biological Activity and Mechanism of Action

The primary biological interaction of this compound in the context of its main application is with the skin. As an emollient, its mechanism of action is primarily physical.

Emolliency and Skin Barrier Interaction: When applied to the skin, this compound forms a thin, non-occlusive film. This film helps to reduce transepidermal water loss (TEWL) by providing a barrier, thus helping to maintain skin hydration. Its non-occlusive nature means it does not completely block the skin's pores, allowing for normal skin respiration. The emollient properties also contribute to a smoother and softer skin feel by filling the spaces between the corneocytes of the stratum corneum.

As of the current scientific literature, this compound is not known to interact with specific intracellular signaling pathways in the manner of a pharmacologically active drug. Its effects are considered to be primarily at the surface of the skin, improving its physical properties.

Safety and Toxicology

This compound is generally considered to have a low toxicity profile.

| Toxicological Endpoint | Result | Reference(s) |

| Acute Oral Toxicity (LD50, rat) | > 2000 mg/kg | |

| Acute Dermal Toxicity (LD50, rat) | > 2000 mg/kg | |

| Skin Irritation | Causes skin irritation | [4] |

| Eye Irritation | May cause eye irritation |

Handling and Personal Protective Equipment (PPE):

-

Engineering Controls: Ensure adequate ventilation when handling.

-

Eye/Face Protection: Wear safety glasses with side-shields.

-

Skin Protection: Wear protective gloves and clothing.

-

Respiratory Protection: In case of insufficient ventilation, wear suitable respiratory equipment.

-

General Hygiene: Handle in accordance with good industrial hygiene and safety practices. Wash hands before breaks and at the end of the workday.

Conclusion

This compound is a multifunctional ingredient with well-established applications in the cosmetic and industrial sectors. Its favorable safety profile and desirable physical properties, particularly its emollient and solvent characteristics, make it a valuable component in a wide range of products. For researchers and formulators, a thorough understanding of its properties, synthesis, and handling is essential for its effective and safe utilization. Further research into green synthesis methods and a deeper understanding of its interactions with the skin's lipid barrier could open up new applications and further solidify its role in various formulations.

References

An In-depth Technical Guide to the Mechanism of Action of Bis(2-ethylhexyl) Carbonate as an Emollient

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Bis(2-ethylhexyl) carbonate is a widely utilized emollient in the cosmetic and pharmaceutical industries, prized for its non-greasy, light skin feel and excellent spreadability. This technical guide provides a comprehensive overview of its mechanism of action, supported by its physicochemical properties and inferred interactions with the skin barrier. While direct quantitative data for this specific emollient on skin hydration and transepidermal water loss (TEWL) are not extensively published, this guide synthesizes available information on emollients with similar characteristics to present a scientifically grounded understanding of its function. Detailed experimental protocols for evaluating key emollient properties are also provided to facilitate further research and formulation development.

Physicochemical Properties

The emollient properties of this compound are intrinsically linked to its molecular structure and resulting physicochemical characteristics. As a diester of carbonic acid and 2-ethylhexanol, it is a large, non-polar molecule.

| Property | Value | Source |

| Molecular Formula | C17H34O3 | [1][2] |

| Molecular Weight | 286.45 g/mol | [1] |

| Appearance | Colorless to light yellow liquid | [3][4] |

| Melting Point | < -50 °C | [1] |

| Boiling Point | 317 °C at 1013.3 hPa | [3] |

| Density | ~0.895 - 0.910 g/cm³ at 20-22 °C | [1][4] |

| Dynamic Viscosity | 5.94 mPa·s at 20 °C | [3] |

| Water Solubility | < 0.03 mg/L at 20 °C | [3] |

| LogP (Octanol/Water Partition Coefficient) | > 4.1 | [3] |

Note: Some physical properties may vary slightly between different sources and measurement conditions.

Mechanism of Action as an Emollient

The primary role of an emollient is to soften, smooth, and hydrate the skin. This compound achieves this through a multi-faceted mechanism primarily focused on improving the skin barrier function and sensory experience.

Film Formation and Occlusivity

Upon application, this compound, being a non-polar and high molecular weight substance, forms a thin, hydrophobic film on the surface of the stratum corneum. This film acts as a partial barrier, reducing the rate of transepidermal water loss (TEWL). While not as occlusive as petrolatum, its non-polar nature contributes to its ability to retard water evaporation from the skin's surface, thereby increasing the hydration level of the stratum corneum.[5]

Interaction with Stratum Corneum Lipids

The branched 2-ethylhexyl chains of the molecule allow for effective intercalation within the lipid lamellae of the stratum corneum. This interaction can fluidize the lipid matrix, filling in the spaces between corneocytes and enhancing the skin's barrier function.[6] This fluidizing effect also contributes to the perception of smoother, more supple skin.

Sensory Profile: Spreadability and Skin Feel

The relatively low viscosity for its molecular weight and the branched structure of this compound contribute to its desirable sensory profile.[7][8] It spreads easily across the skin, providing a light, non-greasy after-feel.[7][8] This is in contrast to more linear, high molecular weight esters that can feel heavier and more occlusive.[8]

Caption: Mechanism of Action of this compound as an Emollient.

Experimental Protocols

The following are detailed methodologies for key experiments to evaluate the emollient properties of this compound.

In-Vivo Skin Hydration Assessment (Corneometry)

Objective: To quantify the effect of this compound on the hydration level of the stratum corneum over time.

Methodology:

-

Subject Recruitment: A panel of healthy volunteers with self-perceived dry skin on their forearms is recruited. Subjects should avoid using any moisturizers on the test sites for a specified period (e.g., 72 hours) before the study.

-

Acclimatization: Subjects are acclimatized to a room with controlled temperature (20-22°C) and humidity (45-55%) for at least 30 minutes before measurements.[9]

-

Baseline Measurement: Baseline skin hydration is measured on designated test sites on the volar forearm using a Corneometer. Triplicate measurements are taken at each site and averaged.[10][11]

-

Product Application: A standardized amount of this compound (e.g., 2 mg/cm²) is applied to the test sites. An untreated site serves as a negative control.

-

Post-Application Measurements: Corneometer readings are taken at specified time points after application (e.g., 1, 2, 4, 6, and 24 hours).[12]

-

Data Analysis: The change in skin hydration from baseline is calculated for each time point and compared to the control site. Statistical analysis (e.g., t-test or ANOVA) is used to determine the significance of the results.

Caption: In-Vivo Skin Hydration Assessment Workflow.

Transepidermal Water Loss (TEWL) Measurement

Objective: To assess the occlusive effect of this compound by measuring its impact on the rate of transepidermal water loss.

Methodology:

-

Subject Recruitment and Acclimatization: Follow the same procedure as for the Corneometry study.[13][14]

-

Baseline Measurement: Baseline TEWL is measured on designated test sites using a TEWL meter (e.g., Tewameter®). The probe is held gently on the skin until a stable reading is obtained.[13][14]

-

Product Application: A standardized amount of this compound (e.g., 2 mg/cm²) is applied to the test sites. An untreated site serves as a control.

-

Post-Application Measurements: TEWL measurements are repeated at specified intervals (e.g., 30 minutes, 1, 2, 4, and 6 hours) after product application.[15][16]

-

Data Analysis: The percentage reduction in TEWL from baseline is calculated for each time point and compared to the control site to determine the occlusivity of the emollient.

Caption: Transepidermal Water Loss (TEWL) Measurement Workflow.

Sensory Panel Evaluation

Objective: To characterize the sensory profile of this compound upon application to the skin.

Methodology:

-

Panelist Selection and Training: A panel of trained sensory assessors is selected. Training involves familiarizing panelists with a standardized lexicon of terms to describe skin feel attributes.[17][18]

-

Sample Preparation: Samples of this compound and other benchmark emollients are prepared in identical, unlabeled containers.

-

Evaluation Procedure: Panelists apply a standardized amount of each sample to a designated area of their forearm. They then evaluate various sensory attributes at different time points (e.g., during application, immediately after, and after 5 minutes). Attributes to be assessed include:

-

Spreadability: Ease of spreading on the skin.[17]

-

Absorbency: Speed of absorption.

-

Greasiness: Perception of an oily residue.

-

Tackiness: Stickiness of the skin after application.

-

Softness: Sensation of skin softness.

-

-

Data Collection: Panelists rate the intensity of each attribute on a labeled magnitude scale (e.g., 0-10).

-

Data Analysis: The mean scores for each attribute are calculated and a sensory map (e.g., spider web plot) is generated to visualize the sensory profile of this compound in comparison to other emollients.

Safety and Regulatory Information

This compound is generally considered safe for use in cosmetic products. Safety data sheets indicate that it may cause skin irritation in some individuals.[3][6][19] As with any cosmetic ingredient, it is recommended to perform patch testing for individuals with sensitive skin.

Conclusion

This compound is a versatile emollient that enhances skin hydration and sensory experience through a combination of film-forming, stratum corneum lipid interaction, and favorable physicochemical properties. Its light, non-greasy feel makes it a preferred choice in modern cosmetic and dermatological formulations. The experimental protocols provided in this guide offer a framework for the quantitative evaluation of its performance, enabling formulators to optimize its use for targeted applications. Further research to generate specific data on its effects on skin barrier function will be invaluable in solidifying its position as a key ingredient in skin care.

References

- 1. lookchem.com [lookchem.com]

- 2. Page loading... [wap.guidechem.com]

- 3. echemi.com [echemi.com]

- 4. fishersci.com [fishersci.com]

- 5. Confocal Raman Spectroscopy as a tool to measure the prevention of skin penetration by a specifically designed topical medical device: Abstract, Citation (BibTeX) & Reference | Bohrium [bohrium.com]

- 6. aksci.com [aksci.com]

- 7. tojned.net [tojned.net]

- 8. aston-chemicals.com [aston-chemicals.com]

- 9. Skin Hydration Measurement: Comparison Between Devices and Clinical Evaluations - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Skin Hydration Assessment through Modern Non-Invasive Bioengineering Technologies - PMC [pmc.ncbi.nlm.nih.gov]

- 11. cdnmedia.eurofins.com [cdnmedia.eurofins.com]

- 12. jmcscientificconsulting.com [jmcscientificconsulting.com]

- 13. Clinical Measurement of Transepidermal Water Loss - PMC [pmc.ncbi.nlm.nih.gov]

- 14. cdnmedia.eurofins.com [cdnmedia.eurofins.com]

- 15. www2.si.mahidol.ac.th [www2.si.mahidol.ac.th]

- 16. researchgate.net [researchgate.net]

- 17. Sensory Evaluation of Cosmetics - CD Formulation [formulationbio.com]

- 18. testinglab.com [testinglab.com]

- 19. Page loading... [guidechem.com]

The Solubility Profile of Bis(2-ethylhexyl) Carbonate in Cosmetic Formulations: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Data Presentation: Solubility Profile

The following table summarizes the general solubility and miscibility of Bis(2-ethylhexyl) carbonate with various classes of cosmetic solvents. This information is crucial for formulators when selecting appropriate solvent systems to ensure product stability and performance.

| Solvent Class | Specific Solvent Example | Solubility/Miscibility of this compound |

| Esters | Caprylic/Capric Triglyceride | Miscible |

| Isopropyl Myristate | Miscible | |

| C12-15 Alkyl Benzoate | Miscible | |

| Silicones | Dimethicone | Miscible |

| Cyclopentasiloxane | Miscible | |

| Hydrocarbons | Mineral Oil | Miscible |

| Isohexadecane | Miscible | |

| Fatty Alcohols | Cetyl Alcohol | Soluble (at elevated temperatures) |

| Stearyl Alcohol | Soluble (at elevated temperatures) | |

| Glycols | Propylene Glycol | Insoluble |

| Butylene Glycol | Insoluble | |

| Water | Insoluble | |

| Ethanol | Insoluble |

Experimental Protocols: Determination of Solubility

To obtain precise quantitative data for the solubility of this compound in a specific cosmetic solvent, the following experimental protocol, adapted from methodologies used for determining UV filter solubility, is recommended.

Objective: To determine the saturation concentration of this compound in a given cosmetic solvent at a controlled temperature.

Materials:

-

This compound

-

Cosmetic solvent of interest

-

Analytical balance

-

Vials with screw caps

-

Magnetic stirrer and stir bars

-

Constant temperature water bath or incubator

-

High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV or RI) or Gas Chromatography (GC) system

-

Syringe filters (e.g., 0.45 µm PTFE)

-

Volumetric flasks and pipettes

Methodology:

-

Preparation of Supersaturated Solutions:

-

Accurately weigh an excess amount of this compound into a series of vials.

-

Add a known volume or weight of the cosmetic solvent to each vial.

-

Securely cap the vials and place them on a magnetic stirrer within a constant temperature environment (e.g., 25°C).

-

-

Equilibration:

-

Stir the mixtures for a minimum of 24 hours to ensure equilibrium is reached. The presence of undissolved this compound should be visible, indicating a saturated solution.

-

-

Sample Preparation for Analysis:

-

After equilibration, allow the vials to stand undisturbed in the constant temperature environment for at least 2 hours to allow the excess solid to settle.

-

Carefully withdraw an aliquot of the clear supernatant using a pipette.

-

Filter the aliquot through a syringe filter to remove any undissolved microparticles.

-

-

Quantitative Analysis:

-

Accurately dilute the filtered supernatant with a suitable solvent to a concentration within the calibrated range of the analytical instrument.

-

Analyze the diluted sample using a validated HPLC or GC method to determine the concentration of this compound.

-

-

Data Calculation and Reporting:

-

Calculate the concentration of this compound in the original saturated solution, taking into account the dilution factor.

-

The solubility is reported as the mass of this compound per mass or volume of the solvent (e.g., g/100g or g/100mL) at the specified temperature.

-

Mandatory Visualization

The following diagram illustrates the experimental workflow for determining the solubility of this compound in a cosmetic solvent.

Caption: Experimental workflow for determining the solubility of this compound.

Conclusion

This compound demonstrates excellent miscibility with a wide array of non-polar cosmetic solvents, including esters, silicones, and hydrocarbons. Its limited solubility in polar solvents like water and glycols is a key consideration for emulsion formulation. The provided experimental protocol offers a robust method for quantifying its solubility in specific solvents, enabling formulators to optimize their use of this versatile ingredient for enhanced product performance and stability. This guide serves as a valuable resource for researchers and developers working to leverage the beneficial properties of this compound in innovative cosmetic and personal care products.

References

Bis(2-ethylhexyl) Carbonate as a Polymer Plasticizer: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

Abstract

Bis(2-ethylhexyl) carbonate (BEHC), a versatile organic compound, finds application across various industries, including as a plasticizer for polymeric materials. This technical guide provides an in-depth overview of its role in enhancing polymer flexibility and processability. While specific quantitative performance data in polymers is not extensively documented in publicly available literature, this document consolidates the existing knowledge on its properties, synthesis, and general applications. It also presents generalized experimental protocols and conceptual diagrams to guide researchers in its potential use and evaluation.

Introduction to this compound (BEHC)

This compound, also known as di(2-ethylhexyl) carbonate, is an ester of carbonic acid and 2-ethylhexanol. It is a colorless liquid with low volatility, a property that is advantageous for its use as a plasticizer.[] Its primary function in polymers is to increase flexibility, durability, and workability by reducing the intermolecular forces between polymer chains.[]

Physicochemical Properties of this compound

A summary of the key physicochemical properties of this compound is presented in Table 1. These properties are essential for understanding its behavior during polymer processing and in the final product.

| Property | Value | Reference |

| CAS Number | 14858-73-2 | [2][3] |

| Molecular Formula | C17H34O3 | [2] |

| Molecular Weight | 286.45 g/mol | [2] |

| Appearance | Colorless liquid | [3] |

| Boiling Point | 342.6 °C at 760 mmHg | [2] |

| Flash Point | 131.3 °C | [2] |

| Density | 0.895 g/cm³ | [2] |

| Water Solubility | 30 µg/L at 20 °C | [2] |

Applications in Polymer Systems

This compound has been identified as a plasticizer for several types of polymers:

-

Polyvinyl Chloride (PVC): BEHC is noted for its use in the production of flexible PVC, contributing to items like cables and hoses.[]

-

Nitrocellulose Varnishes: It has been used to improve the boiling water resistance, flexibility, and calendering behavior of nitrocellulose varnishes.[]

-

Polyhalocarbon Resins: In these resins, it has been observed to have good smoke-suppressing properties.[]

Mechanism of Plasticization

The fundamental mechanism by which small molecules like this compound plasticize a polymer is through the disruption of polymer-polymer chain interactions. The BEHC molecules intersperse themselves between the long polymer chains, increasing the free volume and allowing the chains to move more freely relative to one another. This increased mobility results in a lower glass transition temperature (Tg), reduced stiffness, and increased flexibility of the material.

Caption: Conceptual diagram of the plasticization mechanism.

Synthesis of this compound

One reported method for the synthesis of this compound involves the reaction of urea with 2-ethylhexanol.[] Other potential synthesis routes include the reaction of 2-ethylhexyl alcohol with diethyl carbonate or carbon dioxide.[2]

Caption: Simplified synthesis pathway for this compound.

Experimental Protocols (Generalized)

Due to the lack of specific published protocols for the use of this compound as a plasticizer, a generalized methodology for incorporating and evaluating a novel plasticizer in a polymer matrix is provided below. This can serve as a starting point for researchers.

Materials

-

Polymer resin (e.g., PVC, nitrocellulose)

-

This compound (plasticizer)

-

Stabilizers, lubricants, and other additives as required for the specific polymer system

-

Appropriate solvents (if solution casting is used)

Experimental Workflow: Melt Blending

Melt blending is a common technique for incorporating plasticizers into thermoplastic polymers like PVC.

Caption: Generalized workflow for melt blending of plasticizers.

Procedure:

-

Dry Blending: The polymer resin, this compound, and any other necessary additives (e.g., heat stabilizers for PVC) are weighed to the desired ratios and thoroughly mixed in a high-speed mixer until a homogeneous dry blend is obtained.

-

Melt Mixing: The dry blend is then fed into a melt mixer, such as a two-roll mill or an internal mixer (e.g., Brabender). The temperature and mixing time should be optimized for the specific polymer to ensure complete fusion and uniform distribution of the plasticizer.

-

Processing: The resulting plasticized compound can be processed into sheets, films, or other desired forms using techniques like compression molding or extrusion.

-

Characterization: The processed samples are then subjected to a series of tests to evaluate the effectiveness of the plasticizer.

Characterization Methods

-

Thermal Analysis:

-

Differential Scanning Calorimetry (DSC): To determine the glass transition temperature (Tg). A significant decrease in Tg compared to the unplasticized polymer indicates effective plasticization.

-

Thermogravimetric Analysis (TGA): To assess the thermal stability of the plasticized polymer and the volatility of the plasticizer.

-

-

Mechanical Testing:

-

Tensile Testing (ASTM D638 or equivalent): To measure tensile strength, elongation at break, and modulus of elasticity. An effective plasticizer will typically decrease tensile strength and modulus while significantly increasing elongation at break.

-

Hardness Testing (Shore Durometer, ASTM D2240): To measure the reduction in hardness of the polymer.

-

-

Microscopic Analysis:

-

Scanning Electron Microscopy (SEM): To examine the fracture surface of the samples and assess the compatibility of the plasticizer with the polymer matrix.

-

Quantitative Data and Performance

A comprehensive search of scientific and technical literature did not yield specific quantitative data on the performance of this compound as a plasticizer in various polymers. Therefore, tables summarizing metrics such as the effect of BEHC concentration on Tg, tensile strength, or elongation at break cannot be provided at this time. Researchers are encouraged to perform the experimental protocols outlined above to generate such data for their specific polymer systems of interest.

Conclusion

This compound is a known plasticizer for polymers such as PVC and nitrocellulose. While its general function is to enhance flexibility and processability, there is a notable lack of detailed, publicly available quantitative performance data. The generalized experimental workflows and characterization methods provided in this guide are intended to equip researchers with a framework to systematically evaluate the efficacy of this compound in their own polymer formulations. Further research is warranted to fully characterize its performance and establish its potential as a viable alternative to more commonly used plasticizers.

References

Environmental fate and biodegradability of Diethylhexyl Carbonate

An In-Depth Technical Guide to the Environmental Fate and Biodegradability of Diethylhexyl Carbonate

Introduction

Diethylhexyl Carbonate (DEHC), with the CAS number 14858-73-2, is a diester of 2-ethylhexanol and carbonic acid.[1][2] It is a clear, colorless, and odorless liquid with low viscosity.[3][4] Due to its emollient and solvent properties, DEHC is widely used in cosmetic and personal care products, such as skin creams, sunscreens, and hair conditioners, where it provides a light, non-greasy skin feel.[1][4] As the use of DEHC in consumer products is widespread, a thorough understanding of its environmental fate and biodegradability is crucial for assessing its environmental risk. This guide provides a comprehensive overview of the current knowledge on the environmental distribution, degradation, and ecotoxicity of Diethylhexyl Carbonate.

Physicochemical Properties

The environmental behavior of a chemical is largely governed by its physicochemical properties. Key properties of Diethylhexyl Carbonate are summarized in Table 1. Its low water solubility and boiling point are significant factors in its environmental distribution.[5]

Table 1: Physicochemical Properties of Diethylhexyl Carbonate

| Property | Value | Reference |

| Molecular Formula | C₁₇H₃₄O₃ | [5] |

| Molecular Weight | 286.45 g/mol | [3] |

| CAS Number | 14858-73-2 | [3] |

| Boiling Point | 207.7 °C @ 760 mmHg | [5] |

| Water Solubility | 0.01668 mg/L @ 25 °C (estimated) | [5] |

Environmental Fate

The environmental fate of Diethylhexyl Carbonate is determined by a combination of abiotic and biotic processes that govern its transformation and distribution in various environmental compartments.

Abiotic Degradation

Hydrolysis: Diethylhexyl Carbonate can undergo hydrolysis, breaking down into 2-ethylhexanol and carbon dioxide.[6] In vitro studies have demonstrated that DEHC is hydrolyzed in simulated gastric and intestinal fluids, with approximately 65% hydrolysis in gastric fluid and 15% in intestinal fluid within 4 hours.[6][7] This suggests that the ester linkages are susceptible to cleavage. Environmentally, this hydrolysis is expected to be a key degradation pathway in aqueous environments, although specific environmental half-life data are not readily available. The rate of hydrolysis is likely to be influenced by pH, with faster degradation under acidic or alkaline conditions, a characteristic observed for similar carbonate esters like diethyl carbonate.[8]

Photodegradation: While specific studies on the photodegradation of Diethylhexyl Carbonate are limited, related compounds such as phthalate esters undergo photodegradation.[9] It is plausible that DEHC may undergo direct photolysis or indirect photo-oxidation by reacting with photochemically produced hydroxyl radicals in the atmosphere or water.

Biotic Degradation

The primary mechanism for the removal of Diethylhexyl Carbonate from the environment is expected to be biodegradation.

Aerobic Biodegradation: Under aerobic conditions, microorganisms are expected to readily degrade Diethylhexyl Carbonate. The initial step in its biodegradation is likely the enzymatic hydrolysis of the ester bonds by esterases, releasing 2-ethylhexanol and carbon dioxide.[6] The resulting 2-ethylhexanol is a readily biodegradable alcohol. While specific biodegradability test results for DEHC are not available in the provided search results, the structural similarity to other esters like Di(2-ethylhexyl) phthalate (DEHP), which is known to be biodegradable under aerobic conditions, supports this prediction.[10] For a substance to be classified as "readily biodegradable" under OECD 301 guidelines, it must achieve at least 60% of its theoretical oxygen demand (ThOD) or theoretical carbon dioxide (ThCO2) production within a 28-day period, including a 10-day window where this level of degradation is achieved.[11]

Anaerobic Biodegradation: In anaerobic environments, such as sediments and some wastewater treatment stages, the biodegradation of Diethylhexyl Carbonate is also anticipated, although likely at a slower rate than aerobic degradation.[12][13] The process involves the breakdown of organic matter by microorganisms in the absence of oxygen.[12] Similar to aerobic conditions, the initial step would be hydrolysis. The subsequent degradation of the resulting 2-ethylhexanol would proceed through anaerobic pathways. The complete anaerobic mineralization of organic compounds is a multi-step process involving different types of microorganisms, ultimately producing methane and carbon dioxide.[14]

Predicted Biodegradation Pathway:

Caption: Predicted biodegradation pathway of Diethylhexyl Carbonate.

Ecotoxicological Profile

The ecotoxicity of Diethylhexyl Carbonate to aquatic organisms has been evaluated in several studies. A summary of the available data is presented in Table 2. The results indicate that while the substance has a low order of toxicity to microorganisms in activated sludge, it can be toxic to fish, daphnia, and algae at low concentrations.

Table 2: Ecotoxicity of Diethylhexyl Carbonate

| Organism | Endpoint | Value | Exposure Time | Reference |

| Danio rerio (Zebra fish) | LC50 | > 0.023 mg/L | 96 h | [15] |

| Daphnia magna | EC50 | > 0.02 mg/L | 48 h | [15] |

| Desmodesmus subspicatus (Green algae) | EC50 | > 0.021 mg/L | 72 h | [15] |

| Activated sludge | NOEC | > 100 mg/L | 28 d | [15] |

Experimental Protocols

The biodegradability of chemical substances is typically assessed using standardized test guidelines, such as those developed by the Organisation for Economic Co-operation and Development (OECD). The OECD 301 series of tests are designed to evaluate the "ready biodegradability" of chemicals in an aerobic aqueous medium.[11][16]

OECD 301B: CO₂ Evolution Test (Modified Sturm Test)

This method is frequently used to determine the ultimate aerobic biodegradability of organic compounds.

Principle: A solution or suspension of the test substance in a mineral medium is inoculated with a mixed population of microorganisms (e.g., from activated sludge) and incubated under aerobic conditions in the dark or diffuse light.[16] The amount of carbon dioxide evolved from the biodegradation of the test substance is measured and compared to the theoretical maximum amount of CO₂ (ThCO₂) that could be produced based on the carbon content of the substance.[17]

Methodology:

-

Test System: The test is performed in sealed flasks containing the mineral medium, the inoculum, and the test substance.

-

Inoculum: A small volume of activated sludge from a domestic wastewater treatment plant is typically used as the microbial inoculum.

-

Test Concentration: The test substance is added at a concentration that provides sufficient carbon for accurate measurement of CO₂ evolution without being toxic to the microorganisms.

-

Incubation: The flasks are incubated at a constant temperature (typically 20-25°C) for 28 days. The flasks are continuously stirred or shaken to ensure aerobic conditions.

-

CO₂ Measurement: The evolved CO₂ is trapped in a solution of barium hydroxide or sodium hydroxide, and the amount is determined by titration or by measuring the total inorganic carbon.

-

Controls:

-

Blank Control: Contains only the inoculum and mineral medium to measure the CO₂ produced by the endogenous respiration of the microorganisms.

-

Reference Control: Contains a readily biodegradable reference substance (e.g., sodium benzoate) to check the viability of the inoculum.

-

Toxicity Control: Contains both the test substance and the reference substance to assess if the test substance is inhibitory to the microorganisms.

-

-

Data Analysis: The percentage of biodegradation is calculated as the cumulative CO₂ produced (corrected for the blank) divided by the ThCO₂, expressed as a percentage.

Experimental Workflow for OECD 301B Test:

Caption: Experimental workflow for the OECD 301B biodegradability test.

Conclusion

Diethylhexyl Carbonate is a cosmetic ingredient that is expected to undergo degradation in the environment primarily through biotic pathways. The initial and most critical step in its degradation is the hydrolysis of its ester bonds, leading to the formation of 2-ethylhexanol and carbon dioxide, both of which are readily biodegradable. While specific environmental persistence data for DEHC is limited, its chemical structure suggests it is unlikely to persist in the environment. However, its potential toxicity to some aquatic organisms at low concentrations highlights the importance of responsible use and disposal to minimize environmental exposure. Further studies on its ready biodegradability following standardized OECD guidelines would provide a more definitive assessment of its environmental profile.

References

- 1. Diethylhexyl Carbonate | Cosmetic Ingredients Guide [ci.guide]

- 2. Diethylhexyl Carbonate (Explained + Products) [incidecoder.com]

- 3. Diethylhexyl carbonate - Descrizione [tiiips.com]

- 4. claypods.com [claypods.com]

- 5. diethylhexyl carbonate, 14858-73-2 [thegoodscentscompany.com]

- 6. cir-safety.org [cir-safety.org]

- 7. cir-safety.org [cir-safety.org]

- 8. cetjournal.it [cetjournal.it]

- 9. Frontiers | Photodegradation Pathways of Typical Phthalic Acid Esters Under UV, UV/TiO2, and UV-Vis/Bi2WO6 Systems [frontiersin.org]

- 10. Diethylhexylphthalate as an environmental contaminant--a review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. contractlaboratory.com [contractlaboratory.com]

- 12. goecopure.com [goecopure.com]

- 13. researchgate.net [researchgate.net]

- 14. Anaerobic Biodegradation of Detergent Surfactants [mdpi.com]

- 15. echemi.com [echemi.com]

- 16. oecd.org [oecd.org]

- 17. oecd.org [oecd.org]

Toxicological Profile of Bis(2-ethylhexyl) Carbonate: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: This document provides a comprehensive overview of the currently available toxicological data for Bis(2-ethylhexyl) carbonate. It is intended for informational purposes for a scientific audience. A significant lack of specific experimental data for several key toxicological endpoints for this compound has been identified in publicly available literature.

Executive Summary

This compound, also known as diethylhexyl carbonate (DEHC), is a chemical compound used in various industrial applications. This guide summarizes the existing toxicological data to inform on its safety profile. The available data indicates low acute toxicity via oral and dermal routes of exposure. It is classified as a skin irritant. However, there is a notable absence of publicly available studies on its potential for eye irritation, skin sensitization, repeated dose toxicity, carcinogenicity, and reproductive or developmental effects. Due to this data gap, a definitive and comprehensive risk assessment is challenging. For some endpoints, toxicological evaluation relies on data from its hydrolysis product, 2-ethylhexanol. This guide presents the available quantitative data, details the standard experimental protocols relevant to its toxicological assessment, and provides visualizations of key conceptual frameworks.

Chemical Identity

-

Chemical Name: this compound

-

Synonyms: Di(2-ethylhexyl) carbonate, DEHC, Carbonic acid, bis(2-ethylhexyl) ester

-

CAS Number: 14858-73-2

-

Molecular Formula: C₁₇H₃₄O₃

-

Molecular Weight: 286.45 g/mol

-

Chemical Structure:

Toxicological Data

Acute Toxicity

This compound exhibits low acute toxicity in animal studies.

| Endpoint | Species | Route | Value | Reference |

| LD₅₀ | Rat | Oral | > 2000 mg/kg bw | [1] |

| LD₅₀ | Rat | Dermal | > 2000 mg/kg bw | [1] |

| Inhalation LC₅₀ | - | - | No data available | [1] |

Irritation and Sensitization

The available information suggests that this compound is a skin irritant. There is no specific data available for eye irritation or skin sensitization.

| Endpoint | Species | Result | Reference |

| Skin Irritation | - | Causes skin irritation (H315) | [1] |

| Eye Irritation | - | No data available | - |

| Skin Sensitization | - | No data available | - |

Repeated Dose Toxicity

There are no specific repeated dose toxicity studies available for this compound. The Cosmetic Ingredient Review (CIR) Expert Panel has suggested using data on its hydrolysis product, 2-ethylhexanol, to evaluate the potential for systemic toxicity upon repeated exposure.[2][3]

Genotoxicity

No in vitro or in vivo genotoxicity studies have been identified for this compound.[2] Data on its hydrolysis product, 2-ethylhexanol, is proposed as a surrogate for assessment.[2]

Carcinogenicity

There are no carcinogenicity bioassays available for this compound.

Reproductive and Developmental Toxicity

Specific studies on the reproductive and developmental toxicity of this compound are not available in the public domain. The CIR Expert Panel recommends using data on 2-ethylhexanol to assess these endpoints.[2][3]

Experimental Protocols

The following sections describe the standard methodologies for key toxicological experiments, based on OECD guidelines. These protocols would be applicable for generating the missing data for this compound.

Acute Oral Toxicity - Acute Toxic Class Method (OECD 423)

This method is used to estimate the acute oral toxicity (LD₅₀) of a substance.

-

Principle: A stepwise procedure is used with a limited number of animals per step. The outcome of each step determines the dose for the next. The method aims to classify the substance into a toxicity category rather than determining a precise LD₅₀.

-

Test Animals: Typically, rats of a single sex (females are preferred) are used.

-

Procedure:

-

Animals are fasted prior to dosing.

-

The test substance is administered in a single dose by gavage.

-

A starting dose of 2000 mg/kg is often used for substances with expected low toxicity.

-

Animals are observed for mortality, clinical signs of toxicity, and body weight changes for up to 14 days.

-

A necropsy is performed on all animals at the end of the observation period.

-

-

Data Analysis: The classification is based on the number of mortalities observed at one or more dose levels.

Skin Irritation/Corrosion (OECD 404)

This test evaluates the potential of a substance to cause reversible or irreversible skin damage.

-

Principle: The substance is applied to the skin of a single animal in a stepwise manner to first assess for corrosion. If non-corrosive, a full irritation test is conducted.

-

Test Animals: Healthy, young adult albino rabbits are typically used.

-

Procedure:

-

A small area of the animal's dorsal skin is clipped free of fur.

-

A 0.5 mL (for liquids) or 0.5 g (for solids) dose of the test substance is applied to the skin under a gauze patch.

-

The patch is held in place with semi-occlusive dressing for a 4-hour exposure period.

-

After exposure, the patch and residual substance are removed.

-

The skin is examined for erythema (redness) and edema (swelling) at 1, 24, 48, and 72 hours after patch removal.

-

-

Data Analysis: The severity of skin reactions is scored, and the substance is classified based on the mean scores for erythema and edema.

Genotoxicity: Bacterial Reverse Mutation Test (Ames Test, OECD 471)

This in vitro assay is used to detect gene mutations induced by a chemical.

-

Principle: The test uses several strains of amino-acid requiring bacteria (e.g., Salmonella typhimurium, Escherichia coli) that have mutations in genes involved in the synthesis of an essential amino acid (e.g., histidine or tryptophan). The test substance is assessed for its ability to cause a reverse mutation, restoring the bacteria's ability to synthesize the amino acid and grow on a minimal medium.

-

Procedure:

-

The bacterial strains are exposed to the test substance at various concentrations, both with and without an exogenous metabolic activation system (S9 mix from rat liver).

-

Two methods are commonly used: the plate incorporation method and the pre-incubation method.

-

After incubation for 48-72 hours, the number of revertant colonies is counted.

-

-

Data Analysis: A substance is considered mutagenic if it causes a concentration-related increase in the number of revertant colonies compared to the negative control.

Metabolism and Toxicokinetics

There is a lack of specific data on the metabolism and toxicokinetics of this compound. It is anticipated that, like other carbonate esters, it would be hydrolyzed in the body by esterases.[3] This hydrolysis would yield 2-ethylhexanol and carbonic acid, which would then be further metabolized and eliminated. The systemic toxicity of this compound may, therefore, be influenced by the toxicological properties of 2-ethylhexanol.

Visualizations

Experimental Workflow for Toxicological Assessment

Caption: General workflow for toxicological assessment of a chemical.

Proposed Metabolic Pathway of this compound

Caption: Proposed metabolic hydrolysis of this compound.

Conclusion and Data Gaps

This compound has a low order of acute toxicity. It is considered a skin irritant, but its potential to cause eye irritation or skin sensitization has not been adequately evaluated. The most significant data gaps are in the areas of repeated dose toxicity, genotoxicity, carcinogenicity, and reproductive/developmental toxicity. Without this information, a comprehensive safety assessment cannot be completed. The reliance on data from its hydrolysis product, 2-ethylhexanol, provides some indication of potential hazards but is not a substitute for direct testing of the parent compound. Further research is required to fully characterize the toxicological profile of this compound. Professionals in drug development and research should exercise caution and consider the need for additional testing depending on the specific application and potential for human exposure.

References

Spectroscopic Analysis of Bis(2-ethylhexyl) carbonate: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the spectroscopic data for Bis(2-ethylhexyl) carbonate (CAS No. 14858-73-2). Due to the limited availability of public experimental data for this specific compound, this document presents the available infrared (IR) spectroscopy data, predicted Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) data, and detailed, generalized experimental protocols for these analytical techniques.

Chemical Structure and Properties

This compound is an organic compound with the molecular formula C₁₇H₃₄O₃ and a molecular weight of 286.45 g/mol .[1] It is a colorless liquid at room temperature.[2]

graph Chemical_Structure {

layout=neato;

node [shape=plaintext, fontname="Arial", fontsize=12];

edge [fontname="Arial", fontsize=10];

// Atom nodes

C1 [label="C", pos="0,0!"];

O1 [label="O", pos="-0.7,-0.7!"];

O2 [label="O", pos="0.7,-0.7!"];

O3 [label="O", pos="0,-1.4!"];

C2 [label="CH2", pos="-1.4,-1.4!"];

C3 [label="CH", pos="-2.1,-0.7!"];

C4 [label="CH2", pos="-2.8,-1.4!"];

C5 [label="CH3", pos="-3.5,-0.7!"];

C6 [label="CH2", pos="-2.8,0!"];

C7 [label="CH2", pos="-3.5,0.7!"];

C8 [label="CH2", pos="-4.2,0!"];

C9 [label="CH3", pos="-4.9,0.7!"];

C10 [label="CH2", pos="1.4,-1.4!"];

C11 [label="CH", pos="2.1,-0.7!"];

C12 [label="CH2", pos="2.8,-1.4!"];

C13 [label="CH3", pos="3.5,-0.7!"];

C14 [label="CH2", pos="2.8,0!"];

C15 [label="CH2", pos="3.5,0.7!"];

C16 [label="CH2", pos="4.2,0!"];

C17 [label="CH3", pos="4.9,0.7!"];

// Edges

C1 -- O1;

C1 -- O2;

C1 -- O3 [style=dashed]; // Double bond

O1 -- C2;

C2 -- C3;

C3 -- C4;

C4 -- C5;

C3 -- C6;

C6 -- C7;

C7 -- C8;

C8 -- C9;

O2 -- C10;

C10 -- C11;

C11 -- C12;

C12 -- C13;

C11 -- C14;

C14 -- C15;

C15 -- C16;

C16 -- C17;

}

Caption: General workflow for NMR spectroscopy.

Infrared (IR) Spectroscopy

A beam of infrared light is passed through the sample. Different functional groups within the molecule absorb light at specific frequencies, causing molecular vibrations. The transmitted light is measured and plotted against the frequency to generate an infrared spectrum.

Caption: General workflow for FT-IR spectroscopy.

Mass Spectrometry (MS)

The sample is introduced into the mass spectrometer where it is vaporized and ionized, typically by bombardment with a beam of high-energy electrons (Electron Ionization - EI). The resulting charged fragments are then accelerated and separated based on their mass-to-charge ratio (m/z) by a magnetic or electric field.

Caption: General workflow for Mass Spectrometry.

References

Thermal stability and decomposition of Bis(2-ethylhexyl) carbonate

An In-depth Technical Guide: Thermal Stability and Decomposition of Bis(2-ethylhexyl) Carbonate

For Researchers, Scientists, and Drug Development Professionals

Abstract

This compound is a versatile organic compound utilized in various industrial applications. Understanding its thermal stability and decomposition behavior is critical for ensuring safe handling, storage, and application, particularly in processes involving elevated temperatures. This technical guide provides a comprehensive overview of the thermal properties of this compound, including its physical characteristics, thermal decomposition pathways, and the products formed upon degradation. While specific experimental data on this compound is limited in publicly accessible literature, this guide synthesizes available information and draws parallels from analogous compounds, such as diethyl carbonate and dialkyl carbonates, to provide a robust understanding. Detailed experimental protocols for thermal analysis are also presented.

Introduction

This compound (BEHC) belongs to the family of dialkyl carbonates. Its molecular structure, featuring long, branched alkyl chains, imparts properties that make it suitable as a plasticizer, solvent, and lubricant. The thermal behavior of such compounds is a key determinant of their processing parameters and service life in various applications. Thermal decomposition is a process where a substance breaks down into simpler compounds upon heating. For organic carbonates, this can lead to the formation of various gaseous and liquid byproducts, some of which may be hazardous. This guide aims to provide a detailed account of the thermal stability and decomposition of BEHC.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is provided in the table below. These properties are essential for understanding its behavior under different thermal conditions.

| Property | Value | Reference(s) |

| Molecular Formula | C₁₇H₃₄O₃ | [1] |

| Molecular Weight | 286.45 g/mol | [1] |

| Appearance | Colorless liquid | [2] |

| Boiling Point | 317 °C at 1013.3 hPa | [2] |

| Flash Point | 159.5 °C at 1013 hPa | [2] |

| Auto-ignition Temperature | 315 °C at approx. 1009 hPa | [2] |

| Solubility in Water | < 0.03 mg/L at 20 °C | [2] |

Thermal Decomposition of this compound

Proposed Decomposition Pathways

The thermal decomposition of dialkyl carbonates can proceed through several mechanisms. For this compound, the primary decomposition route is likely to be a unimolecular elimination reaction, analogous to that observed for other alkyl carbonates with β-hydrogens. This pathway leads to the formation of an alkene, an alcohol, and carbon dioxide.

A study on the high-temperature thermal decomposition of diethyl carbonate (DEC) revealed that below 1100 K, the main products were ethylene, carbon dioxide, and ethanol, consistent with a first-order decomposition process.[3][4] At higher temperatures, radical-initiated reactions become more significant, leading to a wider range of smaller molecules.[3][4]

Another potential decomposition pathway for dialkyl carbonates is decarboxylation to form ethers.[5]

Based on these analogies, the proposed primary decomposition products for this compound are:

-

2-ethyl-1-hexene (from the elimination reaction of the 2-ethylhexyl group)

-

2-ethylhexanol (from the elimination reaction)

-

Carbon Dioxide (from the carbonate moiety)

-

Bis(2-ethylhexyl) ether (from decarboxylation)

Secondary decomposition at higher temperatures could lead to the formation of smaller hydrocarbons, carbon monoxide, and hydrogen, resulting from the breakdown of the primary products.

The proposed primary thermal decomposition pathway is illustrated in the diagram below.

Expected Decomposition Products

The table below summarizes the expected decomposition products of this compound based on the decomposition of analogous compounds.

| Product | Formation Pathway | Analogous Compound Evidence |

| 2-ethyl-1-hexene | β-elimination from the 2-ethylhexyl group | Pyrolysis of di-(2-ethylhexyl)phthalate (DEHP) yields 2-ethyl-1-hexene.[6][7] |

| 2-ethylhexanol | β-elimination from the 2-ethylhexyl group | Pyrolysis of DEHP yields 2-ethyl-1-hexanol.[6][7] The decomposition of diethyl carbonate yields ethanol.[3][4] |

| Carbon Dioxide | Cleavage of the carbonate functional group | A primary product in the decomposition of all organic carbonates.[3][4][8] |

| Bis(2-ethylhexyl) ether | Decarboxylation | The decarboxylation of dialkyl carbonates to form ethers has been reported.[5] |

| Smaller Hydrocarbons (e.g., methane, ethane), CO, H₂ | Secondary decomposition at higher temperatures | Observed in the high-temperature decomposition of diethyl carbonate.[3][4] |

Experimental Analysis of Thermal Stability

The thermal stability of this compound can be quantitatively assessed using thermoanalytical techniques such as Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC).

Experimental Workflow

A typical experimental workflow for the thermal analysis of this compound, including the identification of evolved gases, is depicted below.

Thermogravimetric Analysis (TGA)

TGA measures the change in mass of a sample as a function of temperature in a controlled atmosphere. This technique is used to determine the decomposition temperature and to quantify the mass loss at different stages of decomposition.

Experimental Protocol:

-

Instrument: A thermogravimetric analyzer.

-

Sample Preparation: 5-15 mg of this compound is weighed into an alumina or aluminum crucible.[9] For liquids, hermetically sealed pans with a pinhole in the lid are often used to allow for the escape of volatile products while preventing boiling at lower temperatures.

-

Atmosphere: Nitrogen or another inert gas at a flow rate of 20-50 mL/min to prevent oxidative decomposition.

-

Heating Program: The sample is typically heated from ambient temperature to 600-800 °C at a constant heating rate, commonly 10 or 20 °C/min.[10]

-

Data Analysis: The resulting TGA curve (mass vs. temperature) is analyzed to determine the onset temperature of decomposition (the temperature at which mass loss begins) and the temperatures of maximum decomposition rates (from the derivative of the TGA curve, DTG).

Differential Scanning Calorimetry (DSC)

DSC measures the difference in heat flow between a sample and a reference as a function of temperature. It is used to determine the enthalpy changes associated with thermal events like melting, boiling, and decomposition.

Experimental Protocol:

-

Instrument: A differential scanning calorimeter.

-

Sample Preparation: A small amount of the liquid sample (2-10 mg) is weighed into a hermetically sealed aluminum pan to prevent evaporation.[11][12]

-

Atmosphere: An inert atmosphere, such as nitrogen, is maintained.

-

Heating Program: A similar heating program to TGA is often used, for example, heating from ambient temperature to a temperature beyond the decomposition point at a rate of 10 or 20 °C/min. To erase the sample's thermal history, a heat/cool/heat cycle may be employed.[11]

-

Data Analysis: The DSC thermogram (heat flow vs. temperature) will show endothermic or exothermic peaks corresponding to thermal events. Decomposition is often an exothermic process. The onset temperature and the area of the peak (which corresponds to the enthalpy of the event) are determined.

Evolved Gas Analysis (EGA)

To identify the decomposition products, the TGA instrument can be coupled to a mass spectrometer (MS) or a Fourier-transform infrared (FTIR) spectrometer. This allows for the real-time analysis of the gases evolved from the sample as it is heated. Pyrolysis-Gas Chromatography-Mass Spectrometry (Py-GC-MS) is another powerful technique where the sample is rapidly heated to a high temperature, and the resulting fragments are separated by GC and identified by MS.[6]

Experimental Protocol (Py-GC-MS):

-

Instrument: A pyrolyzer coupled to a GC-MS system.

-

Sample Preparation: A small amount of the liquid sample is placed in a pyrolysis tube.

-

Pyrolysis: The sample is heated to a set temperature (e.g., 500-800 °C) in an inert atmosphere.

-

GC Separation: The volatile pyrolysis products are transferred to a GC column for separation.

-

MS Identification: The separated compounds are identified by their mass spectra.

Summary and Conclusions